molecular formula C16H19N3O B2467447 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine CAS No. 1286695-79-1

1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine

Cat. No.: B2467447
CAS No.: 1286695-79-1
M. Wt: 269.348
InChI Key: YDCMEVXMVQUVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a benzoyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoyl chloride, followed by cyclization with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Benzyl-substituted piperidine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-4-[(1H-benzo[d]imidazol-2-yl)thio]piperidine: Similar structure but with a benzoimidazole moiety.

    4-[(1H-imidazol-1-yl)methyl]benzoic acid: Contains an imidazole ring attached to a benzoic acid group.

Uniqueness

1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine is unique due to the presence of both a benzoyl group and an imidazole moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-4-2-1-3-5-15)19-9-6-14(7-10-19)12-18-11-8-17-13-18/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCMEVXMVQUVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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